molecular formula C4H10O2 B1200966 (S)-(+)-1,3-Butanediol CAS No. 24621-61-2

(S)-(+)-1,3-Butanediol

Cat. No. B1200966
CAS RN: 24621-61-2
M. Wt: 90.12 g/mol
InChI Key: PUPZLCDOIYMWBV-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(+)-1,3-Butanediol involves enantioselective methods. Notably, it can be produced via the treatment of 1,3-butanediol with the resting cells of methanol yeast, Candida boidinii, which facilitates the enantioselective production of (S)-1,3-Butanediol and (S)-3-Hydroxybutyric acid (Matsumura et al., 1993). Another approach involves the enantioselective hydrogenation of 4-hydroxy-2-butanone using asymmetrically modified metal catalysts, leading to the production of either (R)- or (S)-1,3-Butanediol with high optical purity (Murakami et al., 1980).

Molecular Structure Analysis

The molecular structure of this compound has been resolved through inclusion crystallization, revealing its ability to form stable complexes through hydrogen bonds and van der Waals interactions. This property is pivotal for its separation from racemic mixtures and for understanding its interaction with biological molecules (Nishikawa et al., 1997).

Chemical Reactions and Properties

This compound is involved in various chemical reactions due to its two hydroxyl groups. It can be oxidized to 4-hydroxy-2-butanone, or reduced to produce (S)-3-Hydroxybutyric acid, a process facilitated by specific yeast strains (Matsumura et al., 1993). Additionally, its ability to form esters and inclusion complexes highlights its chemical versatility and utility in synthetic chemistry.

Scientific Research Applications

  • Downstream Processing of Biologically Produced Diols : The review by Xiu and Zeng (2008) discusses the methods for recovery and purification of biologically produced diols like 1,3-propanediol and 2,3-butanediol. This research is crucial for understanding the cost and efficiency aspects of producing these compounds, including (S)-(+)-1,3-Butanediol (Xiu & Zeng, 2008).

  • Production by Engineered Escherichia coli : Kataoka et al. (2013) demonstrated the improvement of (R)-1,3-butanediol production by genetically engineered Escherichia coli, which is significant for understanding the microbial synthesis of such compounds (Kataoka et al., 2013).

  • Engineering Cupriavidus necator for Autotrophic Production : Gascoyne et al. (2021) reported on the engineering of Cupriavidus necator H16 for the production of (R)-1,3-butanediol, showcasing the potential of this bacterium for biotechnological applications (Gascoyne et al., 2021).

  • Microbial Production : Biebl et al. (1999) focused on the microbial production of 1,3-propanediol, a related compound, which provides insights into the microbial routes that could be applicable for this compound production (Biebl et al., 1999).

  • Nutritional Application and Implication : Dymsza (1975) explored the nutritional application and implications of 1,3-butanediol, which could be relevant for understanding the potential dietary applications of this compound (Dymsza, 1975).

  • Catalytic Reaction over Rare Earth Oxides : Sato et al. (2007) investigated the vapor-phase reaction of 1,3-butanediol over rare earth oxide catalysts, providing insights into the chemical transformations and applications of this compound (Sato et al., 2007).

properties

IUPAC Name

(3S)-butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPZLCDOIYMWBV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24621-61-2
Record name (+)-1,3-Butanediol
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Record name (S)-(+)-Butane-1,3-diol
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Record name (S)-butane-1,3-diol
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Record name (S)-(+)-butane-1,3-diol
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Melting Point

<-50 °C
Record name (S)-butane-1,3-diol
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Synthesis routes and methods I

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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Synthesis routes and methods II

Procedure details

The microorganisms usable in the present invention include those belonging to the genera Rhodococcus, Gordona and Streptomyces and capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (R)-1,3-butanediol as such and those belonging to the genera Rhodococcus and Gordona capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (S)-1,3-butanediol as such.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (S)-(+)-1,3-Butanediol?

A1: this compound has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol.

Q2: Are there any unique spectroscopic characteristics of this compound?

A2: While the provided literature doesn't delve into specific spectroscopic data, chiral analysis techniques like chiral gas chromatography-mass spectrometry are crucial for distinguishing this compound from its enantiomer. []

Q3: Has this compound been incorporated into polymeric materials?

A3: Yes, this compound has been used as a monomer in the synthesis of cholesteric copoly(ester-imide)s alongside isomannide and phenylhydroquinone. []

Q4: Does this compound influence the properties of these polymers?

A4: The incorporation of this compound, alongside other chiral diols, led to copolyesters that were non-crystalline. The ratio of this compound to phenylhydroquinone determined whether the resulting copolyester exhibited liquid crystalline behavior. []

Q5: Is this compound involved in any specific enzymatic reactions?

A5: Yes, an (S)-1,3-Butanediol dehydrogenase enzyme, specifically oxidizing (S)-1,3-Butanediol to 4-hydroxy-2-butanone, was isolated and characterized from the yeast Candida parapsilosis. [, ] This enzyme exhibits NAD+ dependency and strict stereospecificity towards the (S)-enantiomer. []

Q6: Have there been computational studies on this compound?

A6: While the provided research doesn't explicitly detail computational studies, it highlights the use of this compound as a chiral template in cyclocopolymerization. [] This suggests potential for computational modeling to investigate and optimize such polymerization reactions.

Q7: How does the stereochemistry of 1,3-Butanediol affect its biological activity?

A7: Research indicates distinct metabolic pathways for the R- and S-enantiomers of 1,3-butanediol. In perfused rat livers, R-1,3-butanediol primarily converts to ketone bodies (R-3-hydroxybutyrate and acetoacetate), whereas S-1,3-butanediol shows a more diverse metabolic fate, producing S-3-hydroxybutyrate, lipids, and CO2 in addition to ketone bodies. []

Q8: Are there formulation challenges associated with this compound?

A8: While not directly addressed, the research on this compound as a potential nutrient precursor [, ] implies the need to investigate its stability and formulation for safe and effective delivery.

Q9: What is the environmental fate of this compound?

A9: The research does not provide direct information on the environmental degradation of this compound. Assessing its biodegradability and potential ecotoxicological effects is essential to understand its environmental impact.

Q10: What is known about the absorption and metabolism of this compound?

A10: Studies in dogs revealed comparable uptake rates for both R- and S-enantiomers of 1,3-butanediol. [] Interestingly, (S)-1,2-propanediol, another chiral diol, exhibited faster metabolism than its R-enantiomer in the same study. [] This highlights the importance of stereochemistry in pharmacokinetic profiles.

Q11: What are the pharmacological effects of this compound?

A11: Research suggests this compound, when administered as part of (R,S)-1,3-butanediol acetoacetate esters, can induce a state of ketosis, potentially impacting energy metabolism. [, , ]

Q12: Has this compound shown efficacy in any disease models?

A12: While not directly studied, research on the effects of R,S-1,3-butanediol acetoacetate diester in a rat model of central nervous system oxygen toxicity (CNS-OT) demonstrated a significant delay in seizure onset. This effect was attributed to elevated acetoacetate and acetone levels, not β-hydroxybutyrate, suggesting a potential role for specific ketone bodies in CNS-OT protection. [, ] Further research is needed to elucidate the specific contribution of this compound to this effect.

Q13: Has this compound been tested in any clinical trials?

A13: The provided literature doesn't mention clinical trials involving this compound.

Q14: Is there any information available on the toxicity of this compound?

A14: While the provided research doesn't specifically address the toxicity of this compound, one study in pigs found no adverse effects with (R,S)-1,3-butanediol acetoacetate ester administration. []

Q15: How is this compound typically analyzed and quantified?

A15: Chiral gas chromatography-mass spectrometry is a valuable tool for differentiating and quantifying the enantiomers of 1,3-butanediol, including this compound. []

Q16: What is the historical significance of this compound in research?

A16: Early research on this compound focused on its potential as a chiral building block in organic synthesis and its role in the metabolism of specific organisms. [, ] More recently, interest has expanded to explore its potential applications in nutrition, biofuels, and pharmaceuticals. [, , , ]

Q17: What are some emerging cross-disciplinary applications of this compound?

A17: The use of this compound as a chiral template in polymerization reactions [] highlights its potential in materials science. Furthermore, its role as a precursor to ketone bodies sparks interest in its application for nutritional therapies and metabolic disorders. [, , ]

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